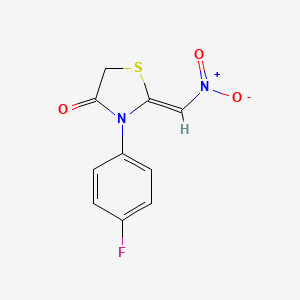

(2Z)-3-(4-fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(2Z)-3-(4-fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3S/c11-7-1-3-8(4-2-7)13-9(14)6-17-10(13)5-12(15)16/h1-5H,6H2/b10-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCIVLLSHNGGQO-YHYXMXQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N(/C(=C/[N+](=O)[O-])/S1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-3-(4-fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidine ring with a nitromethylidene group and a fluorophenyl substituent. This structural configuration is significant as it influences the compound's biological activities.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit potent anticancer properties. Notably:

- Cytotoxicity : Studies have shown that derivatives such as (4-fluorophenyl) thiazolidin-4-one demonstrate significant cytotoxic activity against various cancer cell lines, including ovarian (SKOV3) and cervical (HeLa) cancer cells. For instance, the compound exhibited an IC50 value indicating strong inhibition of cell proliferation in these lines .

- Mechanisms of Action : The anticancer effects are attributed to mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the compound has been noted to increase the number of cells in the G1 phase, suggesting an interference with the cell division cycle .

Antimicrobial Activity

Thiazolidin-4-one derivatives have also shown promising antimicrobial properties:

- Bacterial Inhibition : A series of studies reported that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, 2-(chlorophenyl-imino)thiazolidin-4-one demonstrated an inhibition percentage of 88.46% against E. coli and 91.66% against S. aureus .

Table 1: Summary of Biological Activities

| Activity Type | Compound | Target Organism/Cell Line | Effectiveness |

|---|---|---|---|

| Anticancer | (4-fluorophenyl) thiazolidin-4-one | SKOV3, HeLa | IC50 < 0.001 |

| Antibacterial | 2-(chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% inhibition |

| S. aureus | 91.66% inhibition | ||

| Antioxidant | Various thiazolidinones | - | Significant activity |

Detailed Research Findings

- Genotoxicity Studies : Recent evaluations have indicated that certain thiazolidinone derivatives can induce genotoxic effects in normal cells, raising concerns about their safety profile for therapeutic use . The formation of micronuclei and changes in mitotic indices were observed at sublethal concentrations.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolidinones suggest that modifications at the C2 position significantly affect biological activity. The presence of electron-withdrawing groups like fluorine enhances anticancer efficacy while maintaining antibacterial properties .

- Mechanistic Insights : Thiazolidinone derivatives are believed to act through multiple targets within cancer cells, including inhibition of key enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Bioactivity and Pharmacological Profiles

Table 1: Comparative Anticancer Activity of Selected Thiazolidin-4-ones

- Mechanistic Insights: Nitro groups in thiazolidinones are associated with pro-apoptotic effects via reactive oxygen species (ROS) generation, while fluorophenyl groups improve pharmacokinetics (e.g., metabolic stability) .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2Z)-3-(4-fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one?

The synthesis typically involves multi-step reactions, including cyclization of thioamide precursors with nitroalkenes. Key parameters include:

- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .

- Catalysts : Acidic conditions (e.g., HCl or acetic acid) promote intermediate imine formation . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- NMR spectroscopy : H and C NMR confirm regioselectivity of the nitromethylidene group and fluorophenyl substitution .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) validate purity and detect isomers .

- Mass spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ ion at m/z 307.03) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on:

- Antimicrobial activity : Broth microdilution assays against S. aureus (MIC ≤ 8 µg/mL reported for analogs) .

- Anti-inflammatory potential : Inhibition of COX-2 enzyme (IC measurement via ELISA) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity and binding affinity?

- Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- Molecular docking : Screens against targets like EGFR (PDB ID: 1M17) to estimate binding energies (e.g., ΔG = -9.2 kcal/mol) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictory data in biological activity studies?

Discrepancies in IC values across studies may arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in MTT assays) and use internal controls .

- Solubility issues : Pre-treat compounds with DMSO (≤0.1% v/v) to avoid aggregation artifacts .

- Metabolic interference : Include liver microsome stability tests to rule out false positives .

Q. How does the nitromethylidene group influence the compound’s electronic and steric properties?

- Electronic effects : The nitro group withdraws electron density, increasing electrophilicity at C2 (confirmed via C NMR chemical shifts at δ 150–155 ppm) .

- Steric hindrance : X-ray crystallography (analogs in ) shows a planar thiazolidinone ring, with the nitro group causing slight torsional strain (dihedral angle ≈ 12°).

Methodological Challenges and Solutions

Q. What are common pitfalls in optimizing reaction yields for this compound?

- Low cyclization efficiency : Add molecular sieves (3Å) to remove water and shift equilibrium toward product .

- Isomer formation : Use Z-selective conditions (e.g., low-temperature Wittig reactions) to favor the (2Z) configuration .

- Scale-up limitations : Switch from batch to flow chemistry for improved heat transfer and reproducibility .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intended proteins .

- Transcriptomic profiling : RNA-seq after treatment identifies downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .

- In vivo models : Zebrafish xenografts provide a cost-effective platform for preliminary efficacy/toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.